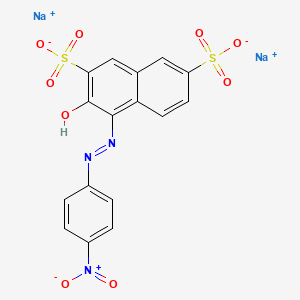
beta-NAPHTHOL VIOLET
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
beta-NAPHTHOL VIOLET is a synthetic azo dye. It is known for its vibrant color and is commonly used in various industrial applications, including textiles and inks. The compound is characterized by its complex structure, which includes a naphthalene ring system substituted with hydroxyl, nitrophenyl, and azo groups, as well as disulphonate groups that enhance its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2,7-naphthalenedisulphonic acid under alkaline conditions to yield the final azo dye.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often isolated through filtration and recrystallization to remove impurities.
化学反応の分析
Types of Reactions
beta-NAPHTHOL VIOLET undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxyl and nitro groups can participate in electrophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite is commonly used for the reduction of the azo group.
Oxidizing Agents: Potassium permanganate can be used for oxidation reactions.
Substitution Reagents: Electrophiles such as halogens can be used for substitution reactions.
Major Products
Reduction: Produces corresponding aromatic amines.
Oxidation: Yields various oxidation products depending on the conditions.
Substitution: Results in substituted derivatives of the original compound.
科学的研究の応用
Industrial Applications
Dyes and Pigments
- Textile Industry : Beta-Naphthol Violet is widely used for dyeing fabrics, providing bright colors that are resistant to fading. It serves as a coupling agent in the production of azo dyes .
- Inks and Coatings : The compound is utilized in colored inks and coatings due to its excellent color properties and stability .
Agricultural Products
- Antiseptics and Preservatives : Its antiseptic properties make it useful in agricultural products as a preservative, enhancing the shelf life of various formulations .
Scientific Research Applications
Biological Staining
- This compound is employed in microscopy for staining techniques, allowing researchers to highlight specific cellular components. Its ability to bind to proteins aids in visualizing cellular structures under a microscope .
Chemical Analysis
- The compound is used as a pH indicator in titration experiments due to its color change properties when exposed to different pH levels. Additionally, it is effective in detecting ferric ions, turning the solution green upon interaction .
Case Study 1: Textile Dyeing
In a study conducted on the textile industry, this compound was applied to cotton fabrics. The results showed that the dye provided excellent wash fastness and light fastness compared to other azo dyes. This makes it a preferred choice for high-quality textile applications.
Case Study 2: Biological Staining
A research project focused on the use of this compound for staining human tissue samples demonstrated its effectiveness in highlighting nucleic acids. The study concluded that this compound could be a valuable tool in histological studies due to its specificity and clarity in staining.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes that result in the observed color changes.
類似化合物との比較
Similar Compounds
- Disodium 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonate
- Disodium 4-hydroxy-3-((4-nitrophenyl)azo)-5-((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
Uniqueness
beta-NAPHTHOL VIOLET is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct color properties and solubility characteristics. Its combination of hydroxyl, nitrophenyl, and disulphonate groups makes it particularly useful in applications requiring water solubility and vibrant coloration.
特性
CAS番号 |
7143-21-7 |
|---|---|
分子式 |
C16H11N3NaO9S2 |
分子量 |
476.4 g/mol |
IUPAC名 |
disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H11N3O9S2.Na/c20-16-14(30(26,27)28)8-9-7-12(29(23,24)25)5-6-13(9)15(16)18-17-10-1-3-11(4-2-10)19(21)22;/h1-8,20H,(H,23,24,25)(H,26,27,28); |
InChIキー |
XMKYYCKXYGLBKD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-].[Na] |
Key on ui other cas no. |
7143-21-7 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper?
A1: The paper investigates a novel nanomaterial formed through the ionic self-assembly of beta-naphthol violet (Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) and benzyldimethyldodecylammonium chloride. [] The research focuses on the synthesis, structural characterization, and thin film properties of this material.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















